molecular formula C18H16N4O2 B2559548 1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899971-57-4

1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2559548
CAS RN: 899971-57-4
M. Wt: 320.352
InChI Key: WQWLVPKBALRZLS-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative . Pyrazolopyrimidines are a class of organic compounds that have shown potential in various biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another method involves the use of Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C18H16N4O2. It is a pyrazolopyrimidine compound that has shown potential in various applications .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its synthesis. For instance, a solution of a pyrazolopyrimidine derivative, 1-chloroethanol, and anhydrous potassium hydroxide in ethanol was heated under reflux for 12 hours .

Scientific Research Applications

Antimalarial Activity

This compound has shown promise as a potential inhibitor of the Plasmodium falciparum PfPK7 protein kinase, which is associated with the most virulent form of malaria . The efficient synthetic routes to its derivatives make it an interesting candidate for further development into antimalarial drugs.

Antifungal Properties

In a Chinese study, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives were explored as potential antifungal agents. While the specific compound was not directly studied, this class of molecules could hold promise in combating plant pathogenic fungi .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, pyrazolopyrimidines have been reported to have various biological activities. For example, they have been reported to have antiviral, antimicrobial, antitumor activities, and more . Some pyrazolopyrimidines are also known to act as tyrosine kinase inhibitors .

properties

IUPAC Name

1-(2-hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-9-8-22-17-16(10-20-22)18(24)21(12-19-17)11-14-6-3-5-13-4-1-2-7-15(13)14/h1-7,10,12,23H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWLVPKBALRZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)C=NN4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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